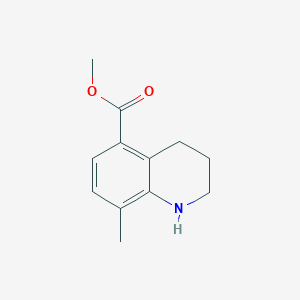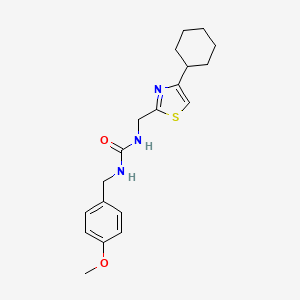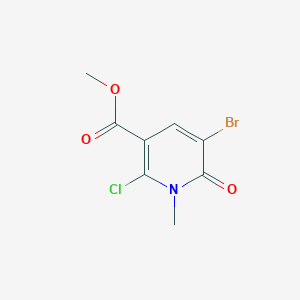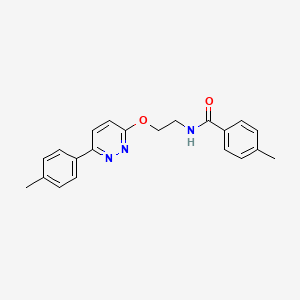
4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the pyridine family, which is known for its diverse pharmacological properties. In
Wirkmechanismus
The mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in the body, leading to various physiological effects. For example, this compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine have been studied extensively. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine in lab experiments is its high purity and stability. This compound can be easily synthesized and purified using various analytical techniques. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine. One of the significant areas of research is its potential use in the treatment of cancer. Further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Additionally, this compound can be further explored for its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine is a promising chemical compound that has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine has been reported in the literature. The method involves the reaction of 4-bromo-3,5-difluoropyridine with 3-aminopropanol in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR, HPLC, and GC-MS.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 4-((3,3-Difluoroazetidin-1-yl)methyl)pyridine have been explored in various scientific studies. One of the significant areas of research is its anti-cancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)6-13(7-9)5-8-1-3-12-4-2-8/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZXKZDAWHKTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=NC=C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,3-Difluoroazetidin-1-yl)methyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)
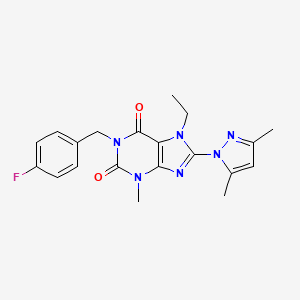

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)
![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2876006.png)
